molecular formula C23H26FN3 B12877542 4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]- CAS No. 510755-19-8

4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-

Cat. No.: B12877542
CAS No.: 510755-19-8
M. Wt: 363.5 g/mol
InChI Key: OOAMGRPGIZHSMA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl butyl chain, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.

    Attachment of the Pyrrolidinyl Butyl Chain: The pyrrolidinyl butyl chain can be attached through a reductive amination reaction, where the quinoline derivative is reacted with 4-pyrrolidinylbutanal in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the quinoline core.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine
  • 2-(4-bromophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine
  • 2-(4-methylphenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine

Uniqueness

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological applications.

Properties

CAS No.

510755-19-8

Molecular Formula

C23H26FN3

Molecular Weight

363.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbutyl)quinolin-4-amine

InChI

InChI=1S/C23H26FN3/c24-19-11-9-18(10-12-19)22-17-23(20-7-1-2-8-21(20)26-22)25-13-3-4-14-27-15-5-6-16-27/h1-2,7-12,17H,3-6,13-16H2,(H,25,26)

InChI Key

OOAMGRPGIZHSMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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